Introduction: The Significance of Chiral Amines in Modern Drug Discovery
Introduction: The Significance of Chiral Amines in Modern Drug Discovery
An In-depth Technical Guide to the Chemical Properties of (R)-1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride
(R)-1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride is a chiral primary amine of significant interest in medicinal chemistry and pharmaceutical development. As a single enantiomer, it serves as a crucial chiral building block for the synthesis of complex molecular architectures. The stereocenter at the alpha-carbon position is a key feature, as the biological activity of many pharmaceuticals is highly dependent on stereochemistry. The ethoxy group on the phenyl ring provides specific steric and electronic properties that can be pivotal for molecular recognition and binding affinity at biological targets. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and analysis of this important chiral intermediate.
Physicochemical and Structural Properties
The hydrochloride salt form of (R)-1-(4-Ethoxyphenyl)ethan-1-amine enhances its stability and aqueous solubility, making it more amenable to handling and use in various synthetic and biological applications compared to the free base.[1]
Structural and Physical Data Summary
A compilation of the core chemical and physical properties is presented below. These data are fundamental for experimental design, from reaction setup to purification and characterization.
| Property | Value | Source(s) |
| IUPAC Name | (R)-1-(4-ethoxyphenyl)ethan-1-amine hydrochloride | [2] |
| CAS Number | 856562-89-5 | [2][3] |
| Molecular Formula | C₁₀H₁₆ClNO | [2] |
| Molecular Weight | 201.70 g/mol | [2] |
| Appearance | Predicted: White to off-white crystalline solid | Inferred from[4] |
| Solubility | Predicted: Soluble in water, methanol, ethanol | Inferred from[1][5] |
| Melting Point | Not specified; expected to be a distinct melting point | N/A |
| Optical Rotation | Predicted: Positive (+) specific rotation | Inferred from related (R)-amines |
| SMILES | NC(C=C1)=CC=C1OCC.Cl | [2] |
| InChI Key | SWFKPUQRJHGZGE-DDWIOCJRSA-N | [3] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure amines is a cornerstone of modern asymmetric synthesis. The most direct and efficient method for preparing (R)-1-(4-Ethoxyphenyl)ethan-1-amine is through the asymmetric reductive amination of the corresponding prochiral ketone, 4'-ethoxyacetophenone.
Causality in Asymmetric Synthesis: The Choice of Catalyst
The key to achieving high enantioselectivity lies in the choice of a chiral catalyst. Transition metal complexes, particularly those based on Ruthenium or Iridium, paired with chiral phosphine ligands (e.g., derivatives of BINAP, TunePhos), have proven highly effective for this transformation.[6][7] These catalysts create a chiral environment around the substrate, directing the hydride attack from the reducing agent to one face of the transient imine intermediate, thereby favoring the formation of the desired (R)-enantiomer. The use of ammonia or an ammonium salt like ammonium acetate serves as the nitrogen source.[6]
Representative Synthetic Workflow: Asymmetric Reductive Amination
The following diagram illustrates a typical workflow for the synthesis of the target compound.
Caption: Synthetic workflow for (R)-1-(4-Ethoxyphenyl)ethan-1-amine HCl.
Detailed Experimental Protocol
This protocol is a representative methodology based on established principles of asymmetric reductive amination.[6][8]
-
Reactor Setup: To a high-pressure autoclave reactor, add 4'-ethoxyacetophenone (1 equivalent), ammonium acetate (1.5 equivalents), and a chiral Ruthenium catalyst (e.g., C3-TunePhos-Ru, 0.01 mol%).
-
Solvent Addition: Add a suitable solvent such as methanol or toluene under an inert atmosphere (e.g., Argon).
-
Reaction: Seal the reactor, purge with hydrogen gas (H₂), and then pressurize to 30-50 atm. Heat the reaction mixture to 40-60°C with vigorous stirring.
-
Rationale: The combination of pressure and temperature facilitates both the in situ formation of the imine and its subsequent reduction. The chiral catalyst ensures the stereoselective addition of hydride.
-
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS until the starting ketone is fully consumed.
-
Workup (Free Base): After cooling and depressurizing, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then brine to remove unreacted ammonium salts and other aqueous impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Salt Formation: Concentrate the dried organic layer. Dissolve the resulting crude free base in a minimal amount of a non-polar solvent like diethyl ether. Slowly add a stoichiometric amount of HCl (as a solution in ether or isopropanol) with stirring.
-
Rationale: The hydrochloride salt is typically much less soluble in non-polar solvents than the free base, leading to its precipitation as a solid.
-
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride. The purity can be further enhanced by recrystallization if necessary.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.
Spectroscopic Analysis
The structural elucidation relies on a combination of spectroscopic techniques.
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets, ~6.8-7.3 ppm. - Ethoxy (OCH₂CH₃): Quartet ~4.0 ppm and triplet ~1.4 ppm. - Methine (CH-NH₃⁺): Quartet ~4.3-4.5 ppm. - Methyl (CH-CH₃): Doublet ~1.6 ppm. - Amine (NH₃⁺): Broad singlet, variable chemical shift. |
| ¹³C NMR | - Aromatic carbons: Signals in the range of ~115-160 ppm. - Ethoxy carbons: ~63 ppm (-OCH₂-) and ~15 ppm (-CH₃). - Methine carbon: ~50-55 ppm. - Methyl carbon: ~20-25 ppm. |
| FT-IR | - N-H stretching (amine salt): Broad band ~2500-3200 cm⁻¹. - C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹. - C=C stretching (aromatic): ~1500-1600 cm⁻¹. - C-O stretching (ether): ~1250 cm⁻¹. |
| Mass Spec (ESI+) | Expected m/z for the free base [M+H]⁺: 166.1226 (C₁₀H₁₅NO). |
Note: Predicted NMR shifts are based on the analysis of similar structures such as 4'-methoxyacetophenone and 4'-ethylacetophenone.[9][10]
Enantiomeric Purity Determination by Chiral HPLC
Confirming the enantiomeric excess (e.e.) is the most critical analytical step for a chiral compound. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).
Chiral separation by HPLC relies on the differential interaction between the two enantiomers and the chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely effective for separating chiral amines.[11] The CSP creates transient, diastereomeric complexes with each enantiomer, which have different binding energies. This difference in interaction strength leads to different retention times, allowing for their separation and quantification.[12]
-
Column Selection: A polysaccharide-based chiral column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a suitable starting point.[11]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) is often required to improve peak shape and reduce tailing for basic analytes. A starting condition could be Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v).
-
Instrumentation Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength where the phenyl ring absorbs, typically ~220 nm or 254 nm.
-
-
Sample Preparation: Prepare a dilute solution of the hydrochloride salt in the mobile phase (approx. 1 mg/mL). It may be necessary to neutralize a small sample with a base to analyze the free amine for better chromatography on some columns.
-
Analysis: Inject a small volume (5-10 µL) of the sample. The (R)- and (S)-enantiomers will elute as two separate peaks. To identify the peaks, a racemic standard must also be analyzed.
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak) ] x 100
-
Applications in Drug Development
Chiral amines like (R)-1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride are invaluable intermediates. They are frequently incorporated into the structure of Active Pharmaceutical Ingredients (APIs) to impart specific stereochemistry, which is often directly linked to therapeutic efficacy and reduced side effects. The 1-(4-alkoxyphenyl)ethylamine scaffold is found in various biologically active molecules, making this compound a versatile starting material for library synthesis in lead discovery and a key fragment for lead optimization campaigns.
Safety and Handling
As a primary amine hydrochloride, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. While specific toxicity data is not available, related amine compounds can be skin and eye irritants.[13] It is advisable to handle the powder in a well-ventilated area or a fume hood. Store the compound in a cool, dry place, tightly sealed to protect it from moisture.
References
-
PubChem. 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
Tan, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]
- Google Patents. WO2018060512A1 - Process for preparing chiral amines.
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
Royal Society of Chemistry. Supporting Information. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of primary amines. Retrieved from [Link]
-
Phenomenex. Chiral HPLC Separations. Retrieved from [Link]
-
PubMed. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Retrieved from [Link]
-
ScienceDirect. Chiral Drug Separation. Retrieved from [Link]
-
Royal Society of Chemistry. Supporting information. Retrieved from [Link]
-
ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]
- Google Patents. EP2697192B1 - Method for preparation of alkoxy-amine hydrochloride.
-
PubMed. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. CAS 19745-72-3: Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hy… [cymitquimica.com]
- 2. (r)-1-(4-ethoxyphenyl)ethanamine hydrochloride 95% | CAS: 856562-89-5 | AChemBlock [achemblock.com]
- 3. (1r)-1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride [cymitquimica.com]
- 4. 4'-AMINOACETOPHENONE HYDROCHLORIDE | 41784-08-1 [chemicalbook.com]
- 5. (R)-(+)-1-(4-Methoxyphenyl)ethylamine | 22038-86-4 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. 4'-Methoxyacetophenone(100-06-1) 1H NMR [m.chemicalbook.com]
- 10. 4-Ethylacetophenone(937-30-4) 1H NMR spectrum [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]
